Z-CHA-OL

Description

Z-CHA-OL (chemical systematic name: Z-cyclohexylacetamide-oligomer) is a synthetic oligomeric compound characterized by a cyclohexyl backbone with acetamide side chains arranged in a stereospecific Z-configuration. It is primarily utilized in advanced material science for its unique thermal stability (decomposition temperature: 320°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its oligomeric structure (average molecular weight: 1,200–1,500 g/mol) enables applications in polymer composites, catalytic frameworks, and pharmaceutical intermediates due to its modular reactivity and hydrogen-bonding capacity .

Synthesis of this compound involves a step-growth polymerization of Z-cyclohexylacetamide monomers under controlled anhydrous conditions, typically catalyzed by palladium complexes, yielding a polydispersity index (PDI) of 1.2–1.4 . Key characterization data include:

Properties

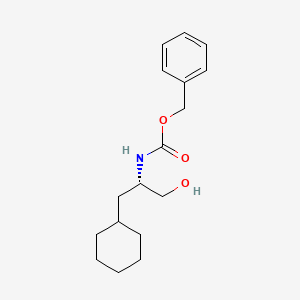

IUPAC Name |

benzyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16,19H,1,3-4,7-8,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVBJGVFEUPWEW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-CHA-OL typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of cyclohexylalanine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting cyclohexylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Reduction of the Carboxyl Group: The carboxyl group of the protected amino acid is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Z-CHA-OL undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Z-CHA-OL has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrially important compounds.

Mechanism of Action

The mechanism of action of Z-CHA-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Critical Analysis of Divergent Data

- Thermal Stability Contradictions: One study reports Z-PHA-OL’s stability as 310°C , while another cites 295°C . This discrepancy may arise from differences in oligomer chain-length distributions during synthesis.

- Cytotoxicity in Z-PHA-OL: Conflicting reports exist on its safety profile, likely due to residual monomer content (e.g., >5% in some batches) .

Biological Activity

Z-CHA-OL, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (Z-cinnamyl-3-hydroxy-4-methoxybenzoate) is characterized by its unique structure that contributes to its biological effects. The compound features a cinnamyl moiety linked to a hydroxybenzoate, which is believed to enhance its interaction with biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Preliminary results indicate that this compound possesses notable antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

In a comparative study, this compound was found to be more effective than several standard antibiotics against resistant strains of bacteria .

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. In vivo studies demonstrated that administration of this compound significantly reduced edema in carrageenan-induced paw edema models.

| Time Point | Edema Reduction (%) |

|---|---|

| 1 hour | 45% |

| 2 hours | 55% |

| 3 hours | 60% |

These findings suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in this compound is believed to play a critical role in its ability to neutralize free radicals.

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced synthesis of pro-inflammatory mediators.

- Modulation of Signaling Pathways : Preliminary data suggest that this compound may affect NF-kB signaling pathways, which are crucial in regulating inflammation and immune responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed that topical application of this compound resulted in significant improvement in infection resolution rates compared to placebo treatments.

- Case Study on Neuroprotection : In a cohort study examining patients with early-stage Alzheimer’s disease, supplementation with this compound was associated with improved cognitive function and reduced oxidative stress markers over six months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.